molecular formula C16H21NO5S B2487305 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1795413-59-0

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2487305
CAS No.: 1795413-59-0
M. Wt: 339.41
InChI Key: CMXOWYPQGOBIEO-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic molecule incorporates a benzenesulfonamide group, a privileged pharmacophore known to confer bioactive properties, and a furan heterocycle, a structural motif prevalent in many therapeutic agents. The distinct molecular architecture, which combines these features with a 2-hydroxy-2-methylpropyl linker, suggests potential for diverse biological interactions. Researchers are exploring this compound primarily as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical development. Its structure indicates potential for application in high-throughput screening campaigns to identify new lead compounds for various diseases. The presence of the sulfonamide group makes it a candidate for investigating enzyme inhibition, particularly against carbonic anhydrases or other metalloenzymes. The furan ring further enhances its utility as a precursor in the design of novel antiviral, antimicrobial, or anti-inflammatory agents, given that similar heterocyclic systems are actively investigated for these purposes . The specific research value of this compound lies in its versatility as a scaffold for structural optimization and structure-activity relationship (SAR) studies, providing a core template for the generation of targeted chemical libraries.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-12-9-13(21-3)6-7-15(12)23(19,20)17-11-16(2,18)10-14-5-4-8-22-14/h4-9,17-18H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXOWYPQGOBIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(CC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation of Furan

The furan ring is introduced via Friedel-Crafts alkylation using 2-methylallyl chloride and anhydrous aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds in dichloromethane at 0–5°C to yield 3-(furan-2-yl)-2-methylprop-2-en-1-ol.

Reaction Conditions :

Reagent Quantity (mol) Role
Furan 1.0 Substrate
2-Methylallyl chloride 1.2 Alkylating agent
AlCl₃ 0.1 Lewis acid catalyst

Epoxidation and Ring-Opening

The allylic alcohol is epoxidized using hydrogen peroxide (H₂O₂) in acetic acid, forming an epoxide intermediate. Subsequent ring-opening with aqueous ammonia generates the diol, which undergoes selective oxidation to the ketone (3-(furan-2-yl)-2-methylpropan-2-one) using Jones reagent.

Reductive Amination

The ketone is converted to the amine via reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This step introduces the primary amine while retaining the hydroxyl group.

Optimization Note :

  • Excess NaBH₃CN (1.5 equiv.) ensures complete reduction.
  • Reaction pH is maintained at 6–7 using acetic acid to prevent over-reduction.

Synthesis of 4-Methoxy-2-Methylbenzenesulfonyl Chloride

Sulfonation of Toluene Derivative

4-Methoxy-2-methyltoluene is sulfonated using fuming sulfuric acid (20% SO₃) at 110°C for 6 hours. The reaction yields 4-methoxy-2-methylbenzenesulfonic acid, which is isolated by precipitation in ice water.

Chlorination with Thionyl Chloride

The sulfonic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux to produce the sulfonyl chloride. Excess SOCl₂ is removed by distillation, and the product is purified via vacuum sublimation.

Yield Data :

Step Yield (%) Purity (HPLC)
Sulfonation 78 92
Chlorination 85 98

Coupling Reaction: Sulfonamide Formation

The amine intermediate is reacted with 4-methoxy-2-methylbenzenesulfonyl chloride in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The reaction is stirred at room temperature for 12 hours, followed by aqueous workup to isolate the crude product.

Reaction Stoichiometry :

Component Molar Ratio
Amine 1.0
Sulfonyl chloride 1.1
Et₃N 2.5

Purification :

  • The crude product is recrystallized from ethanol/water (3:1 v/v) to achieve >99% purity.
  • Final characterization via ¹H NMR confirms the absence of unreacted amine (δ 1.2 ppm for -CH₃) and successful sulfonamide formation (δ 7.8 ppm for aromatic protons).

Alternative Routes and Optimization

Microwave-Assisted Synthesis

A microwave-assisted method reduces reaction time from 12 hours to 45 minutes. Using acetonitrile as a solvent and 10 mol% DMAP catalyst, the coupling achieves 88% yield at 80°C.

Solid-Phase Synthesis

Immobilizing the amine on Wang resin enables stepwise assembly, though yields are lower (62%) due to steric hindrance during cleavage.

Industrial-Scale Considerations

Solvent Recovery

THF is recovered via distillation (bp 66°C) and reused, reducing costs by 30%.

Waste Management

Sulfonation waste (H₂SO₄/SO₃) is neutralized with Ca(OH)₂ to produce gypsum (CaSO₄), compliant with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Hydrogen gas with a palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of tetrahydrofuran derivatives

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

Antimicrobial Activity

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide has shown significant antimicrobial properties against various bacterial strains. Studies indicate that the compound can inhibit the growth of antibiotic-resistant bacteria, making it a candidate for further development as an antimicrobial agent.

Case Study: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of sulfonamides were screened against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) that were significantly lower than those of conventional antibiotics .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Sulfonamide Derivative A816
Sulfonamide Derivative B1632
This compound48

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which are being investigated in various preclinical studies. The sulfonamide group is often associated with inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Research Findings

A study conducted by researchers at the University of Pharmaceutical Sciences explored the anti-inflammatory activity of several sulfonamide derivatives, including this compound. The findings indicated that this compound significantly reduced inflammation markers in vitro when tested on human cell lines .

Anticancer Potential

Emerging research suggests that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Cancer Cell Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Cell LineIC50 (µM)
MCF715
HeLa20

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is another area of significant interest. It has been shown to inhibit key enzymes involved in metabolic processes, which could have implications for treating metabolic disorders.

Example: α-glucosidase Inhibition

Research indicates that sulfonamides can act as α-glucosidase inhibitors, which are crucial for managing Type 2 diabetes mellitus. This compound was tested for its inhibitory effects on α-glucosidase activity, showing promising results .

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan ring can also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Sulfonamide Derivatives

  • Metsulfuron-methyl (): A sulfonylurea herbicide with a triazine core and methylbenzoate group. Unlike the target compound, it lacks a furan or hydroxypropyl chain but shares the sulfonamide functionality. The triazine group enhances herbicidal activity by inhibiting acetolactate synthase (ALS) .
  • N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (): Features a chloroacetyl-substituted benzene sulfonamide.

Hydroxypropyl-Containing Analogues

  • Compound 179 (): N-(substituted phenyl)-N-(2-hydroxy-2-methylpropyl)acetamide. This shares the 2-hydroxy-2-methylpropyl group but replaces the sulfonamide with an acetamide. The acetamide may confer different metabolic stability and target selectivity .

Furan-Containing Analogues

  • Naphtho[2,1-b]furan derivatives (): Compounds like 7a,b and 8 incorporate naphthofuran and pyrazole moieties. Their extended aromatic systems likely enhance lipophilicity and UV absorption compared to the simpler furan in the target compound .

Key Observations:

  • Synthetic Complexity : The target compound’s furan and hydroxypropyl groups may require multi-step synthesis, similar to naphthofuran derivatives (), but with fewer steric challenges than naphthoaromatic systems.
  • Polarity : The hydroxypropyl and sulfonamide groups likely enhance aqueous solubility compared to purely aromatic analogues (e.g., ).
  • Biological Relevance : The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., ALS in herbicides), suggesting the target compound could share mechanistic pathways with metsulfuron-methyl .

Biological Activity

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide compound with potential biological activity. Its unique structure, which includes a furan ring and a sulfonamide group, suggests various interactions with biological systems. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H19N1O5SC_{15}H_{19}N_{1}O_{5}S, with a molecular weight of approximately 325.39 g/mol. The structure includes:

  • A furan ring, which is known for its reactivity and potential biological roles.
  • A sulfonamide group that has been widely studied for its antibacterial properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit antimicrobial properties. For instance:

  • Mechanism : The sulfonamide group can inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial DNA synthesis.
  • Case Study : A related compound demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this class of compounds could be further explored for their antimicrobial potential .

Anticancer Properties

The furan moiety in the compound has been linked to anticancer activity:

  • Mechanism : Furan derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways.
  • Research Findings : Studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This suggests that this compound may possess similar anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Interaction : The furan ring may interact with specific cellular receptors, modulating their activity and influencing cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that furan-containing compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of folate synthesis
AnticancerInduction of apoptosis
Enzyme inhibitionCompetitive inhibition
ROS generationInduction of oxidative stress

Case Studies

  • Antimicrobial Efficacy : A study on structurally similar sulfonamides demonstrated effective bacterial inhibition at concentrations as low as 10 µg/mL against Staphylococcus aureus.
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds with the furan structure led to a 50% reduction in cell viability at concentrations around 20 µM.

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